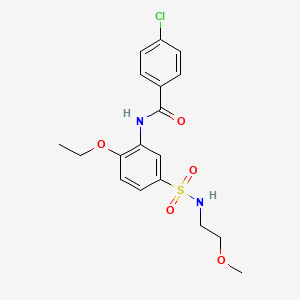
4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is also known as TAK-285 and is a potent inhibitor of HER2 (human epidermal growth factor receptor 2) tyrosine kinase, which is a protein that is overexpressed in many types of cancer.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of HER2 tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of HER2 also leads to the activation of apoptotic pathways, which results in the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide are primarily related to its inhibition of HER2 tyrosine kinase. This leads to the inhibition of cell growth and proliferation, as well as the activation of apoptotic pathways. TAK-285 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide in lab experiments is its potency as a HER2 tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of HER2 in cancer growth and proliferation. However, one limitation of using TAK-285 is its specificity for HER2, which may limit its usefulness in studying other signaling pathways that are involved in cancer.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide. One area of research is the development of more potent and selective HER2 inhibitors that may be more effective in treating cancer. Another area of research is the investigation of the potential use of TAK-285 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of TAK-285 in the treatment of other diseases that involve HER2 overexpression, such as heart disease, may also be an area of future research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-amino-5-ethoxybenzoate to form the intermediate compound. This intermediate is then reacted with N-(2-methoxyethyl)-p-toluenesulfonamide in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
The main application of 4-chloro-N-(2-ethoxy-5-(N-(2-methoxyethyl)sulfamoyl)phenyl)benzamide is in the field of cancer research. It has been shown to be a potent inhibitor of HER2 tyrosine kinase, which is overexpressed in many types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been found to be effective in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo.
Propriétés
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(2-methoxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-3-26-17-9-8-15(27(23,24)20-10-11-25-2)12-16(17)21-18(22)13-4-6-14(19)7-5-13/h4-9,12,20H,3,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGLOFSMWTCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(2-methoxyethyl)sulfamoyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

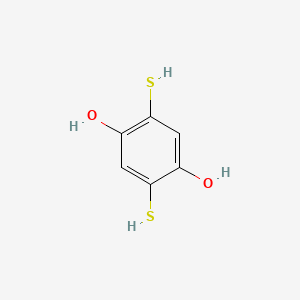

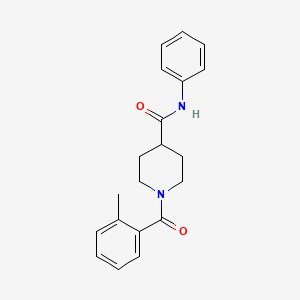
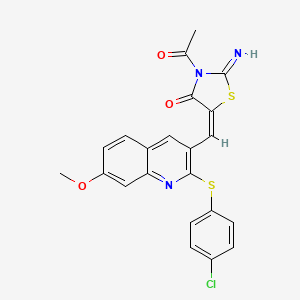
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
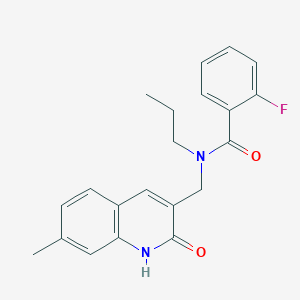
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
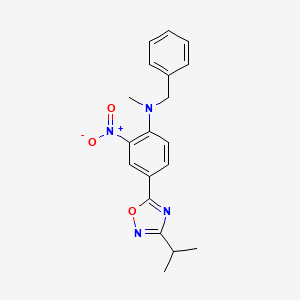
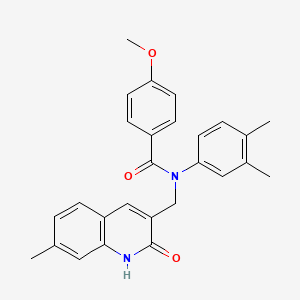
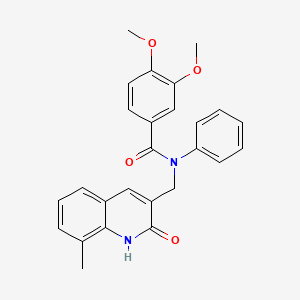
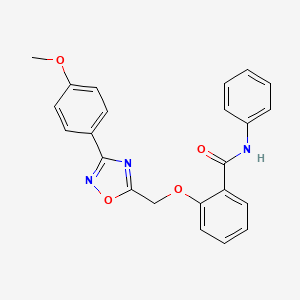

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
